molecular formula C6H12N2S B1608599 Mipimazole CAS No. 20406-60-4

Mipimazole

Cat. No.: B1608599
CAS No.: 20406-60-4
M. Wt: 144.24 g/mol
InChI Key: GQEHSBNMBDRPNR-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with Mipimazole are not explicitly stated in the available resources. It’s important to handle all chemical substances with care, following safety guidelines to minimize risk .

Mechanism of Action

Target of Action

Mipimazole is a thionamide antithyroid agent . Its primary target is thyroid peroxidase (TPO) , an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting TPO, this compound effectively reduces the synthesis of thyroid hormones, thereby ameliorating conditions of hyperthyroidism .

Mode of Action

This compound’s primary mechanism of action involves interference with an early step in thyroid hormone synthesis . This step, catalyzed by TPO in the presence of hydrogen peroxide, involves the conversion of iodide to iodine . The exact method through which this compound inhibits this step is unclear . The overall effect is a reduction in thyroid hormone synthesis, leading to a decrease in the levels of circulating thyroid hormones .

Biochemical Pathways

The inhibition of TPO by this compound affects the thyroid hormone synthesis pathway . Thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), are essential for normal growth, development, and metabolic homeostasis . By inhibiting TPO, this compound prevents the iodination of tyrosyl residues in thyroglobulin, a critical step in the synthesis of thyroid hormones . This results in reduced levels of T4 and T3, alleviating symptoms of hyperthyroidism .

Pharmacokinetics

It is known that significant inter- and intra-patient variability exists in the exposure of thionamide antithyroid agents . This variability can affect treatment success and contribute to toxicity . Therapeutic drug monitoring (TDM) has been proposed as a tool to individualize dosing of such agents to optimize efficacy and reduce toxicity .

Result of Action

The primary result of this compound’s action is the reduction in thyroid hormone synthesis, leading to a decrease in the levels of circulating thyroid hormones . This effectively ameliorates conditions of hyperthyroidism . .

Action Environment

It is known that various factors, including patient-specific variables (such as age, sex, weight, genetic polymorphisms), concomitant medications, and disease states, can influence the pharmacokinetics and pharmacodynamics of thionamide antithyroid agents .

Biochemical Analysis

Biochemical Properties

Mipimazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of this compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific sites on enzymes or receptors, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity can degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can affect the levels of certain metabolites and influence metabolic flux . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mipimazole typically involves the formation of imidazole rings, a common structural motif in many biologically active compounds. One common method involves the cyclization of amido-nitriles under nickel-catalyzed conditions. This reaction proceeds via the addition of nickel to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield disubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Mipimazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydroxyl radicals are commonly used for oxidation reactions.

    Substitution: Strong nucleophiles like alkoxides or electrophiles such as halogens are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted imidazole derivatives .

Properties

IUPAC Name

1-propan-2-ylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEHSBNMBDRPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174357
Record name Mipimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20406-60-4
Record name Mipimazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020406604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mipimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)imidazolidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIPIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYN5I3I5YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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